

8-Chlorochroman-4-one: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 8-Chlorochroman-4-one

Cat. No.: B1590266

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Chroman-4-one Scaffold

The chroman-4-one architecture, a bicyclic system featuring a fused benzene and a dihydropyranone ring, represents a "privileged structure" in medicinal chemistry.^{[1][2]} This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby offering a rich starting point for the development of novel therapeutics. The inherent structural rigidity and the potential for diverse functionalization of the chroman-4-one core have made it a focal point in the quest for new drugs targeting a wide array of human diseases, including cancer, neurodegenerative disorders, and microbial infections.^{[3][4]} Within this versatile class of compounds, **8-Chlorochroman-4-one** (CAS Number 49701-11-3) has emerged as a particularly valuable intermediate, offering a unique combination of reactivity and modifiable physicochemical properties that are highly sought after in contemporary drug discovery programs. The strategic placement of the chloro substituent at the 8-position profoundly influences the electronic and steric landscape of the molecule, thereby modulating its biological activity and metabolic stability.

This technical guide provides a comprehensive overview of **8-Chlorochroman-4-one**, from its synthesis and characterization to its burgeoning applications in the development of next-generation therapeutics. It is designed to equip researchers and drug development

professionals with the foundational knowledge and practical insights necessary to effectively harness the potential of this versatile building block.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of **8-Chlorochroman-4-one** is paramount for its safe handling, storage, and effective utilization in synthetic protocols. The table below summarizes its key properties.

Property	Value	Reference
CAS Number	49701-11-3	N/A
Molecular Formula	<chem>C9H7ClO2</chem>	N/A
Molecular Weight	182.60 g/mol	N/A
Appearance	Off-white to light yellow crystalline solid	N/A
Boiling Point	321.8 ± 42.0 °C (Predicted)	N/A
Density	1.345 ± 0.06 g/cm ³ (Predicted)	N/A
Storage	Sealed in dry, Room Temperature	N/A

Safety and Handling: **8-Chlorochroman-4-one** is classified with the GHS07 pictogram and the signal word "Warning". The hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) necessitate the use of appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Synthesis of 8-Chlorochroman-4-one: A Strategic Approach

The synthesis of **8-Chlorochroman-4-one** can be approached through several established methodologies for chroman-4-one ring formation. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Two of the most logical and field-proven strategies are intramolecular Friedel-Crafts acylation and variations of aldol condensation followed by intramolecular Michael addition.

Intramolecular Friedel-Crafts Acylation: A Classic and Robust Method

The intramolecular Friedel-Crafts acylation of a suitably substituted 3-phenoxypropanoic acid is a cornerstone in the synthesis of chroman-4-ones. This approach offers a high degree of regiochemical control, which is crucial for the unambiguous synthesis of the 8-chloro isomer.

Conceptual Workflow:

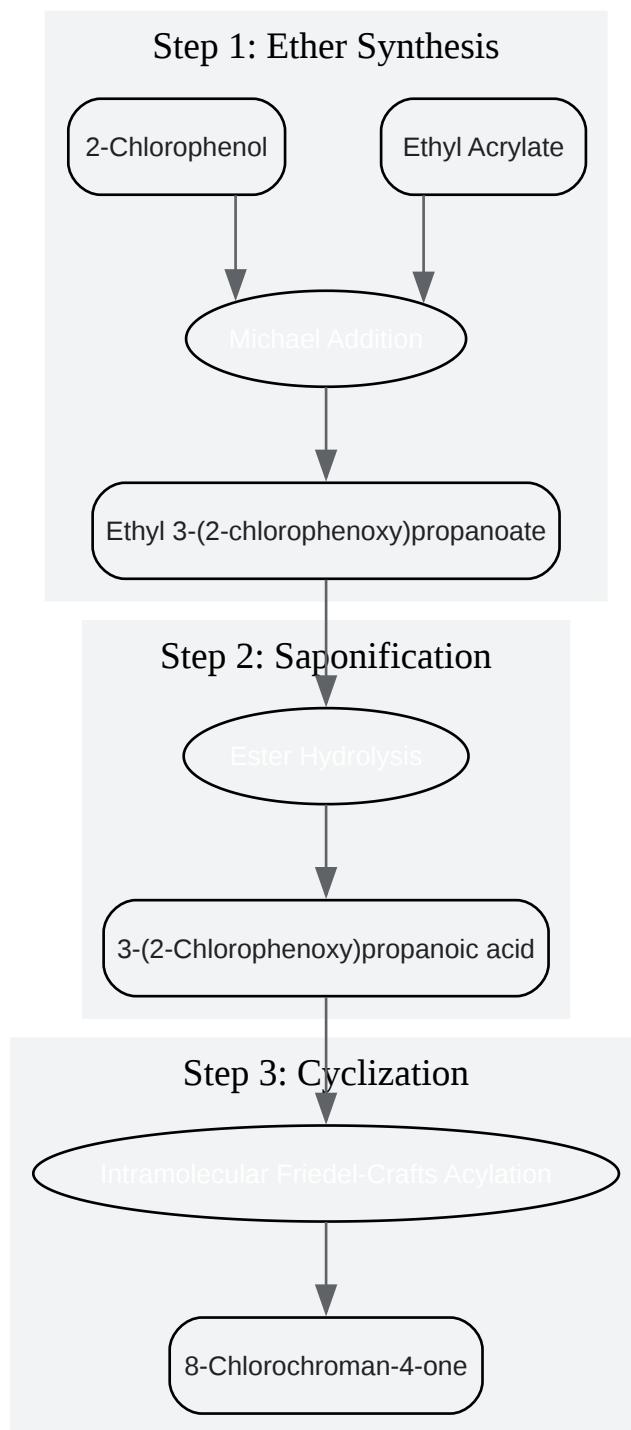
[Click to download full resolution via product page](#)

Figure 1: Conceptual workflow for the synthesis of **8-Chlorochroman-4-one** via intramolecular Friedel-Crafts acylation.

Detailed Experimental Protocol (Illustrative):

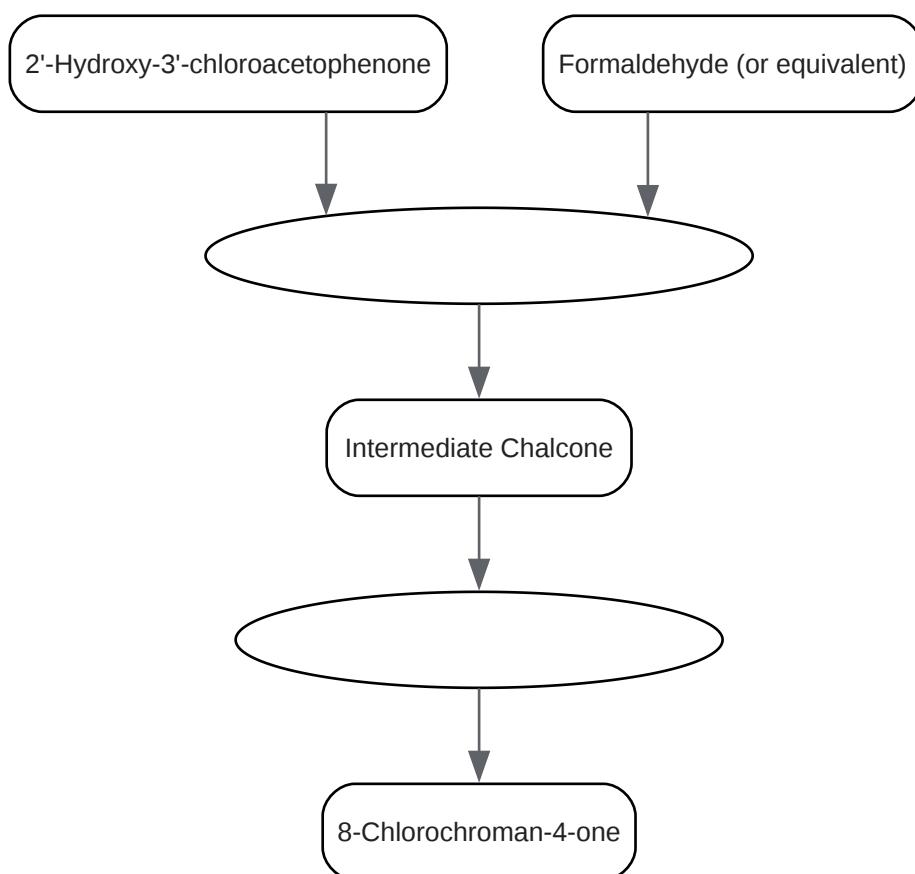
- Synthesis of 3-(2-Chlorophenoxy)propanoic acid:
 - To a solution of 2-chlorophenol in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide.
 - Slowly add ethyl acrylate to the reaction mixture at room temperature. The reaction proceeds via a Michael addition.
 - After the reaction is complete (monitored by TLC), the resulting ethyl 3-(2-chlorophenoxy)propanoate is isolated.
 - The ester is then saponified using an aqueous solution of a strong base (e.g., NaOH or KOH) followed by acidification to yield 3-(2-chlorophenoxy)propanoic acid.
- Intramolecular Friedel-Crafts Acylation:
 - The dried 3-(2-chlorophenoxy)propanoic acid is treated with a strong dehydrating and activating agent, such as polyphosphoric acid (PPA) or Eaton's reagent (P_2O_5 in methanesulfonic acid), at an elevated temperature.^[5]
 - The reaction mixture is heated until the cyclization is complete.
 - The product, **8-Chlorochroman-4-one**, is then isolated by quenching the reaction with ice water and subsequent extraction and purification (e.g., by column chromatography or recrystallization).

Causality Behind Experimental Choices: The use of 2-chlorophenol as the starting material ensures the introduction of the chlorine atom at the desired position. The intramolecular nature of the Friedel-Crafts acylation strongly favors the formation of the six-membered dihydropyranone ring. Polyphosphoric acid is a common and effective reagent for this type of cyclization as it acts as both a catalyst and a solvent.^[5]

Microwave-Assisted Aldol Condensation/Intramolecular Michael Addition

For the synthesis of substituted chroman-4-ones, a one-pot reaction involving the condensation of a substituted 2'-hydroxyacetophenone with an aldehyde, followed by an intramolecular oxa-Michael addition, has proven to be highly efficient, especially under microwave irradiation.[1][6] While this method is more commonly used for substitutions at the 2-position, a similar strategy can be envisioned for the synthesis of the core **8-chlorochroman-4-one** scaffold.

Conceptual Workflow:



[Click to download full resolution via product page](#)

Figure 2: Conceptual workflow for the synthesis of **8-Chlorochroman-4-one** via a condensation-cyclization strategy.

Note: This represents a plausible synthetic route. The intramolecular Friedel-Crafts approach is generally more direct for the unsubstituted C2 and C3 positions.

Spectroscopic Characterization: A Self-Validating System

The structural elucidation of **8-Chlorochroman-4-one** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides complementary information, creating a self-validating system for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of **8-Chlorochroman-4-one** is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons.

- Aromatic Region (δ 7.0-8.0 ppm): Three signals are expected for the protons on the benzene ring. The chloro and the carbonyl groups will influence their chemical shifts. The proton at C5, being ortho to the carbonyl group, is expected to be the most deshielded. The protons at C6 and C7 will appear as a multiplet, with their coupling constants providing information about their relative positions.[7]
- Aliphatic Region (δ 2.5-4.5 ppm): Two triplets are expected for the methylene protons at C2 and C3. The protons at C2 (adjacent to the oxygen) will be more deshielded than the protons at C3 (adjacent to the carbonyl group). The coupling between these two sets of protons (vicinal coupling) will result in a triplet splitting pattern for each.[7]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the number of unique carbon atoms and their chemical environments.

- Carbonyl Carbon (δ ~190-200 ppm): A characteristic downfield signal for the ketone carbonyl carbon.[8]
- Aromatic Carbons (δ ~110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the chlorine (C8) and the carbon attached to the oxygen (C8a) will have their chemical shifts significantly influenced by these substituents. The other four aromatic carbons will also show distinct signals.[8]
- Aliphatic Carbons (δ ~20-70 ppm): Two signals are expected for the methylene carbons at C2 and C3. The C2 carbon, being attached to oxygen, will be more deshielded than the C3

carbon.[8]

Data Presentation: Predicted NMR Data for **8-Chlorochroman-4-one**

¹ H NMR	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
H-2	~4.5	t	~6-7	-OCH ₂ -
H-3	~2.8	t	~6-7	-CH ₂ CO-
H-5	~7.8	d	~8	Ar-H
H-6	~7.1	t	~8	Ar-H
H-7	~7.5	d	~8	Ar-H

¹³ C NMR	Predicted Chemical Shift (δ , ppm)	Assignment
C-2	~67	-OCH ₂ -
C-3	~37	-CH ₂ CO-
C-4	~192	C=O
C-4a	~122	Ar-C
C-5	~128	Ar-CH
C-6	~122	Ar-CH
C-7	~136	Ar-CH
C-8	~125	Ar-C-Cl
C-8a	~158	Ar-C-O

Infrared (IR) Spectroscopy

The IR spectrum of **8-Chlorochroman-4-one** will be dominated by a strong absorption band corresponding to the carbonyl group.

- C=O Stretch: A strong, sharp peak in the region of $1680\text{-}1700\text{ cm}^{-1}$. The conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone.[9]
- C-O-C Stretch: A strong absorption in the fingerprint region, typically around $1200\text{-}1250\text{ cm}^{-1}$ for the aryl-alkyl ether linkage.[9]
- C-Cl Stretch: A medium to strong absorption in the region of $1000\text{-}1100\text{ cm}^{-1}$ for the aryl-chloride bond.[9]
- Aromatic C=C Stretches: Medium intensity peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm^{-1} , while aliphatic C-H stretches will be just below 3000 cm^{-1} .

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of **8-Chlorochroman-4-one**.

- Molecular Ion Peak (M^+): The mass spectrum will show a molecular ion peak at $m/z = 182$. Due to the presence of the chlorine atom, an $M+2$ peak with an intensity of approximately one-third of the M^+ peak will be observed at $m/z = 184$, corresponding to the ^{37}Cl isotope. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.[10]
- Fragmentation Pattern: Common fragmentation pathways for chroman-4-ones include retro-Diels-Alder (RDA) cleavage of the dihydropyranone ring and loss of small molecules like CO. The presence of the chlorine atom on the aromatic ring will influence the fragmentation, and fragments containing the chloro-substituted benzene ring will also exhibit the characteristic $M+2$ isotopic pattern.[11]

Applications in Drug Discovery: A Focus on Central Nervous System (CNS) Disorders and Oncology

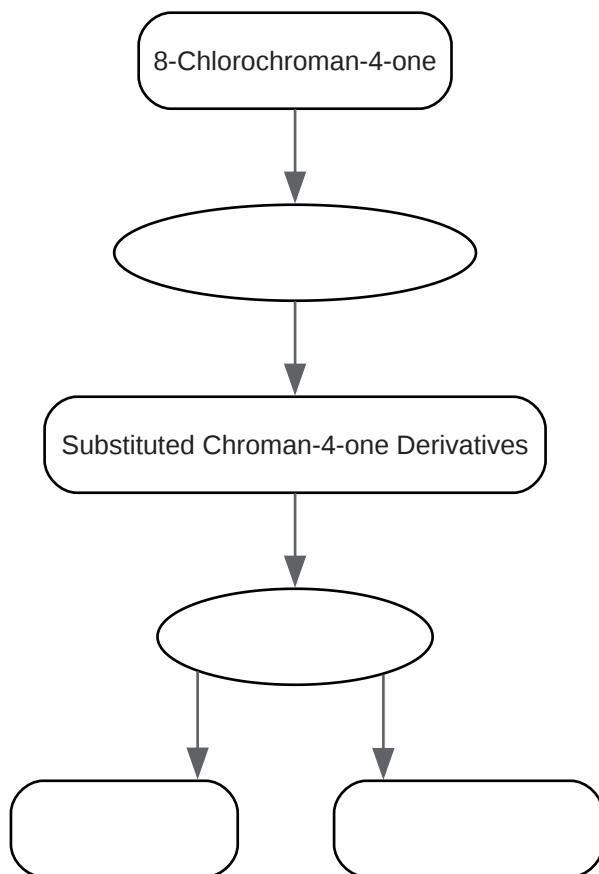
The chroman-4-one scaffold is a prolific source of bioactive molecules. The introduction of a chlorine atom at the 8-position of this scaffold can significantly enhance its therapeutic potential by modulating its binding affinity to biological targets and improving its pharmacokinetic profile.

Sirtuin 2 (SIRT2) Inhibition: A Promising Avenue for Neuroprotection and Cancer Therapy

Recent research has highlighted the role of chroman-4-one derivatives as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[\[1\]](#)[\[6\]](#) SIRT2 has emerged as a key therapeutic target in both neurodegenerative diseases and cancer.[\[1\]](#)

- Mechanism of Action: In the context of neurodegeneration, inhibition of SIRT2 has been shown to be neuroprotective. For instance, in models of Parkinson's disease, SIRT2 inhibition can rescue α -synuclein toxicity. In cancer, SIRT2 is involved in cell cycle regulation, and its inhibition leads to the hyperacetylation of α -tubulin, which can disrupt microtubule dynamics and inhibit tumor cell proliferation.[\[3\]](#)
- Role of the 8-Chloro Substituent: Structure-activity relationship (SAR) studies on chroman-4-one-based SIRT2 inhibitors have revealed that substitution at the 8-position with an electron-withdrawing group, such as chlorine, is favorable for potent inhibitory activity.[\[1\]](#)[\[6\]](#) The chloro group can engage in specific interactions within the active site of the enzyme and also influences the overall electronic properties of the molecule, which can be critical for binding.

Logical Relationship Diagram:



[Click to download full resolution via product page](#)

Figure 3: The role of **8-Chlorochroman-4-one** as a precursor to bioactive SIRT2 inhibitors.

A Versatile Scaffold for CNS Drug Candidates

The chroman-4-one framework is being actively explored for the development of a variety of CNS-active agents beyond SIRT2 inhibitors. Its rigid structure can serve as a scaffold to present pharmacophoric elements in a defined spatial orientation, which is crucial for interacting with specific receptors and enzymes in the brain. The lipophilicity imparted by the chlorine atom can also be advantageous for blood-brain barrier penetration, a critical parameter for CNS drugs.

Conclusion and Future Perspectives

8-Chlorochroman-4-one stands as a testament to the enduring value of privileged structures in medicinal chemistry. Its straightforward synthesis, coupled with the strategic placement of a reactive and modulating chlorine atom, makes it an invaluable building block for the

construction of complex and biologically active molecules. The demonstrated success of its derivatives as potent and selective SIRT2 inhibitors opens exciting avenues for the development of novel therapeutics for neurodegenerative diseases and cancer. As our understanding of the intricate signaling pathways underlying these diseases deepens, the versatility of the **8-Chlorochroman-4-one** scaffold will undoubtedly continue to be exploited by medicinal chemists to craft the next generation of targeted and effective medicines. The future of drug discovery will likely see the emergence of more sophisticated derivatives of this core, with fine-tuned properties to address a growing range of challenging therapeutic targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 8. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [8-Chlorochroman-4-one: A Keystone Intermediate in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590266#8-chlorochroman-4-one-cas-number-49701-11-3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com